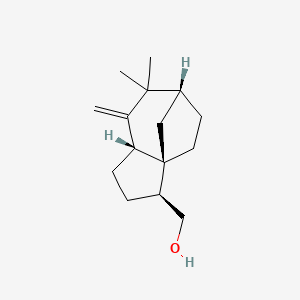
Khusimol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Khusimol is a non-peptide ligand for vasopressin V1a receptors by inhibiting the binding of vasopressin.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Sedative Properties
Khusimol has been identified as a significant component contributing to the sedative effects of vetiver oil. A study conducted on Wistar rats demonstrated that inhalation of vetiver oil, which contains approximately 12.7% this compound, resulted in reduced locomotor activity, indicating sedative effects comparable to lavender oil, a known sedative . The study's findings suggest potential applications in aromatherapy for stress relief and anxiety management.
1.2 Vasopressin Receptor Modulation
Research has shown that this compound acts as a non-peptide ligand for vasopressin V1a receptors. This interaction suggests its potential role in regulating blood pressure and fluid balance, opening avenues for developing therapeutic agents targeting these receptors .
Agricultural Applications
2.1 Enhancing Essential Oil Yield
Recent studies have explored the use of titanium dioxide nanoparticles to enhance the biosynthesis of essential oils in Vetiveria zizanioides. Application of these nanoparticles significantly increased both the yield of essential oil and this compound content by 55.1% and 93.2%, respectively . This enhancement not only boosts economic viability for farmers but also increases the availability of this compound for various applications.
2.2 Insect Repellent Properties
This compound has demonstrated insect repellent properties, making it a candidate for natural pest control solutions in agriculture . Its efficacy against various pests could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices.
Perfumery and Aromatherapy
3.1 Sensory Evaluation in Fragrance Development
This compound's desirable sensory properties have been highlighted in studies evaluating its use in perfumery. Extracts from Brazilian vetiver were found to possess superior sensory characteristics when compared to other commercial vetiver oils . This quality makes this compound an attractive ingredient in high-end fragrances and personal care products.
Data Table: Summary of this compound Applications
Case Studies
Case Study 1: Sedative Effects in Animal Models
In a controlled study involving Wistar rats, the inhalation of vetiver oil containing this compound resulted in significant reductions in activity levels compared to controls. The methodology involved measuring crossing and rearing behaviors after exposure to the oil, providing empirical evidence for its sedative properties .
Case Study 2: Agricultural Enhancement via Nanotechnology
A field experiment assessed the impact of titanium dioxide nanoparticles on Vetiveria zizanioides. Results indicated that foliar application led to substantial improvements in chlorophyll content and essential oil yield, underscoring the potential for integrating nanotechnology into agricultural practices to enhance crop productivity .
Eigenschaften
CAS-Nummer |
16223-63-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
[(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.01,5]undecanyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1 |
InChI-Schlüssel |
OOYRHNIVDZZGQV-BHPKHCPMSA-N |
SMILES |
CC1(C2CCC3(C2)C(CCC3C1=C)CO)C |
Isomerische SMILES |
CC1([C@@H]2CC[C@]3(C2)[C@H](CC[C@@H]3C1=C)CO)C |
Kanonische SMILES |
CC1(C2CCC3(C2)C(CCC3C1=C)CO)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Khusimol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















